Metet
Description
Metet, specifically referenced in the context of the Triage this compound Fluorescence Immunoassay Dry Rapid Quantitative Detection System, is a diagnostic platform designed for the rapid and precise quantification of creatine kinase isoenzyme (CK-MB), a critical biomarker for myocardial injury . Developed by Biosite Diagnostics, this point-of-care testing (POCT) system employs fluorescence immunoassay technology to deliver results with high sensitivity and specificity. Its dry-format design minimizes reagent handling, enhancing usability in clinical settings such as emergency departments and intensive care units.
Key performance metrics from clinical validations demonstrate that this compound achieves total coefficients of variation (CV%) of 3.40% and 1.07% at CK-MB concentrations of 5.00 ng/mL and 39.10 ng/mL, respectively, meeting stringent precision criteria . Additionally, its correlation with central laboratory systems like the mini VIDAS platform (r² = 0.9986) underscores its reliability for urgent clinical decision-making .
Properties
CAS No. |
3736-05-8 |
|---|---|
Molecular Formula |
C10H14N4O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1,3-dimethyl-7-(2-methylsulfanylethyl)purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-5-17-3/h6H,4-5H2,1-3H3 |
InChI Key |
JRAVCFJEITZUQS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCSC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCSC |
Other CAS No. |
3736-05-8 |
Synonyms |
7 beta-methylthioethyltheophylline metet |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Precision : this compound’s total CV% at low and high CK-MB concentrations (3.40% and 1.07%) complies with CLIA ’88 standards (≤30% allowable error), demonstrating robustness comparable to centralized systems .
Accuracy : Relative biases at medical decision levels (15 and 90 ng/mL) are minimal (2.53% and 0.17%), confirming this compound’s equivalence to the mini VIDAS platform .
Operational Efficiency : this compound’s dry-format design eliminates liquid reagent preparation, reducing pre-analytical errors and turnaround time, a critical advantage in POCT settings.
Structural and Methodological Considerations
While structural analogs of this compound’s immunoassay components (e.g., fluorescent labels, antibodies) are proprietary, functionally similar systems include:
Limitations of Current Comparisons:
- Heterogeneity in validation protocols (e.g., CLSI EP5-A2 vs. EP9-A2) complicates direct comparisons across platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
